molecular formula C14H11ClN2O3 B7580146 Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate

Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate

Cat. No. B7580146
M. Wt: 290.70 g/mol
InChI Key: PSXACXFSSMMIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate, also known as CPB-Me, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of pyridine derivatives and has various biological activities.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the degradation of extracellular matrix proteins, which play a crucial role in cancer invasion and metastasis. HDACs are involved in the regulation of gene expression and have been implicated in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been reported to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. Moreover, this compound has been shown to inhibit the replication of certain viruses such as human cytomegalovirus (HCMV).

Advantages and Limitations for Lab Experiments

Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity. This compound has been shown to have low toxicity and can be used at relatively high concentrations without affecting cell viability. However, this compound has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Moreover, this compound has been reported to have low stability in solution, which can affect its biological activity.

Future Directions

There are several future directions for the research of Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate. One potential direction is the development of new analogs with improved biological activity and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of this compound and its potential targets. Moreover, the use of this compound in combination with other drugs for the treatment of cancer and viral infections should be explored. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential.

Synthesis Methods

The synthesis of Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate involves the reaction of 3-chloropyridine-4-carboxylic acid with methyl 4-aminobenzoate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a purity of over 98%.

Scientific Research Applications

Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate has been used in various scientific research studies due to its potential biological activities. It has been reported to have anticancer, anti-inflammatory, and antiviral properties. This compound has been used as a lead compound for the development of new drugs for the treatment of cancer and viral infections.

properties

IUPAC Name

methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-20-14(19)9-2-4-10(5-3-9)17-13(18)11-6-7-16-8-12(11)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXACXFSSMMIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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